molecular formula C8H10N2O2S B6165652 N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide CAS No. 710308-03-5

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

Cat. No. B6165652
CAS RN: 710308-03-5
M. Wt: 198.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a derivative of 5-methyl-1,3-thiazol-2-amine .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular structure . For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide” is characterized by detailed analyses, including X-ray crystallography and NMR spectroscopy . These analyses help in understanding the spatial arrangement of atoms within the molecule and the nature of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving compounds like “N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide” can exhibit a range of reactivities depending on the functional groups present . These reactions are pivotal in modifying the compound for specific purposes, such as enhancing its biological activity .


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can affect the compound’s behavior in biological systems.

Mechanism of Action

While the exact mechanism of action for “N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide” is not specified in the search results, similar compounds have been evaluated for their in vitro antibacterial activity . Molecular docking analysis ascertained that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .

Safety and Hazards

While specific safety and hazard information for “N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide” is not available, similar compounds have been classified with hazard statements such as H302 - Harmful if swallowed, and H319 - Causes serious eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide involves the condensation of 5-methyl-1,3-thiazol-2-amine with ethyl acetoacetate, followed by the hydrolysis of the resulting ethyl 2-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanoate to yield the target compound.", "Starting Materials": [ "5-methyl-1,3-thiazol-2-amine", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,3-thiazol-2-amine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 4-6 hours.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Collect the product by filtration and wash with water.", "Step 5: Dissolve the product in ethanol and add hydrochloric acid to hydrolyze the ethyl ester to the carboxylic acid.", "Step 6: Heat the reaction mixture at reflux for 2-3 hours.", "Step 7: Cool the reaction mixture and collect the product by filtration.", "Step 8: Wash the product with water and dry in vacuo to yield N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide." ] }

CAS RN

710308-03-5

Molecular Formula

C8H10N2O2S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.